molecular formula C13H22N2O4 B129700 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide CAS No. 159390-26-8

1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide

Cat. No. B129700
M. Wt: 270.32 g/mol
InChI Key: QHHHYLFZGYIBCX-UHFFFAOYSA-N
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Description

The compound 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide, also known as BDDC, is a chemical reagent used in various organic synthesis processes. It is not commercially available but can be synthesized in the laboratory from commercially available materials. BDDC is known for its role in the formation of tert-butyl esters, where it reacts with tert-butyl alcohol to form BDDC-2-tert-butyl-isourea, a reaction that is reported to be quantitative and clean .

Synthesis Analysis

BDDC can be synthesized in the laboratory with relative ease. The process involves the reaction of commercially available 1,3-bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide with tert-butyl alcohol, potentially in the presence of a catalyst such as CuCl. This reaction is known to be efficient and yields the desired product without the need for further purification .

Molecular Structure Analysis

The molecular structure of carbodiimides, in general, has been studied through X-ray crystallography. For instance, bis(diphenylmethyl)carbodiimide has been crystallized and its structure analyzed, revealing that the azacumulene systems deviate from a linear arrangement, which is a common characteristic of carbodiimides . Although the specific structure of BDDC is not detailed in the provided papers, it can be inferred that it shares similar structural characteristics with other carbodiimides.

Chemical Reactions Analysis

Carbodiimides, including BDDC, are involved in various chemical reactions. For example, bis(carbodiimides) have been used in the synthesis of heterocyclic compounds such as thieno[2,3-d:5,4-d']dipyrimidine-4,5(3H,6H)-diones through reactions with secondary amines and phenols . Additionally, carbodiimides can undergo transmetallation or transamination reactions, as seen in the synthesis of bis(germyl)carbodiimides . These reactions highlight the versatility of carbodiimides in organic synthesis.

Physical and Chemical Properties Analysis

BDDC is described as a viscous oil that is soluble in most organic solvents. It should be stored under a dry atmosphere of argon or nitrogen at 0°C to prevent decomposition. Carbodiimides and their derivatives are known to be strong sensitizers and should be handled with care to avoid skin contact. They are incompatible with strong acids and aqueous systems and are flammable .

Scientific Research Applications

Synthesis and Reagent Applications

1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide (BDDC) has been identified as a reagent for clean and efficient peptide coupling, esterification, and dehydration processes. Due to its unique structure, BDDC is notable for its role in forming tert-butyl esters in a mild and efficient manner. This reagent is synthesized from commercially available materials and finds its utility in various organic syntheses due to its solubility in most organic solvents and its storage stability under a dry atmosphere. The compound is not commercially available but can be easily synthesized in the laboratory. Its handling requires precautions due to its sensitizing properties and incompatibility with strong acids and aqueous systems (Gibson, 2002) (Gibson, 2002).

Catalysis and Polymer Synthesis

In the realm of catalysis and polymer synthesis, derivatives of BDDC have shown efficacy. Bis(heterocumulenes) derived from the 1,4-diphenyl-1,3-butadiyne framework, including bis(carbodiimides), have been synthesized to produce axially chiral biheteroaryls through biradical cyclizations. These findings underscore the versatility of carbodiimides in facilitating the formation of complex molecular architectures, which are pivotal in the development of new materials and catalysts (Alajarín et al., 2008).

Application in Heterocyclic Synthesis

BDDC and its derivatives have also found applications in heterocyclic synthesis, demonstrating the compound's utility in generating symmetrically or unsymmetrically substituted thieno[2,3-d:5,4-d']dipyrimidine-4,5(3H,6H)-diones. This capability to engage in reactions with secondary amines under catalytic conditions highlights its significance in the synthesis of complex heterocyclic compounds, further broadening the scope of its applications in medicinal chemistry and material science (Ding et al., 2004).

properties

InChI

InChI=1S/C13H22N2O4/c1-12(2)16-7-10(18-12)5-14-9-15-6-11-8-17-13(3,4)19-11/h10-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHHYLFZGYIBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN=C=NCC2COC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408982
Record name BDDC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide

CAS RN

159390-26-8
Record name BDDC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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